4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused triazolo-pyrimidinone class, characterized by a bicyclic core integrating thiophene, triazole, and pyrimidinone moieties. The structure features a 4-ethylbenzyl group at position 4 and a 2-fluorobenzylthio substituent at position 1. Such substitutions are critical for modulating pharmacological activity, solubility, and metabolic stability.
Properties
CAS No. |
1185023-41-9 |
|---|---|
Molecular Formula |
C23H19FN4OS2 |
Molecular Weight |
450.55 |
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(2-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H19FN4OS2/c1-2-15-7-9-16(10-8-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-5-3-4-6-18(17)24/h3-12H,2,13-14H2,1H3 |
InChI Key |
MIFDPJLZYZCVGI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a unique heterocyclic molecule with potential biological activities. Its complex structure features a thieno[2,3-e][1,2,4]triazolo core fused to a pyrimidinone moiety, along with various substituents that may confer specific pharmacological properties.
Structural Characteristics
The molecular formula for this compound is , and its structure includes several functional groups that may influence its biological interactions. The presence of sulfur in the thioether linkage and the fluorinated benzyl groups are particularly noteworthy as they can affect the compound's reactivity and binding affinity to biological targets.
Anticancer Potential
Research on structurally similar compounds has demonstrated significant anticancer activity. For instance, derivatives with thieno[3,2-d][1,2,4]triazolo cores have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism of action often involves inhibition of key enzymes or receptors involved in tumor growth and proliferation.
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 19.4 ± 0.22 | |
| Compound B | HCT-116 | 14.5 ± 0.30 | |
| Compound C | PC-3 | 40.0 ± 3.9 |
Molecular docking studies suggest that compounds with similar structures may interact with critical targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). These interactions can inhibit signaling pathways essential for cancer cell survival and proliferation .
Pharmacokinetic Properties
In silico studies on similar compounds indicate favorable pharmacokinetic profiles, including high gastrointestinal absorption and limited brain penetration. This suggests that the compound could be effective when administered orally while minimizing central nervous system side effects .
Safety Profile
The safety profile of related compounds has been assessed using normal cell lines. For example, the IC50 values against normal human skin cells (BJ-1) indicated a lower cytotoxicity compared to established chemotherapeutics like doxorubicin . This highlights the potential for developing safer therapeutic agents.
Table 2: Safety Profile of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and properties of triazolo-pyrimidinones are highly dependent on substituents. Key analogues include:
Pharmacological Activity
- Anticancer Potential: Pyridotriazolopyrimidines () with aryl substituents exhibited IC50 values <10 μM against MCF-7 and HepG2 cells, comparable to doxorubicin. The fluorobenzylthio group in the target compound may similarly enhance DNA intercalation or kinase inhibition .
- Antimicrobial and Anti-inflammatory Effects: Derivatives with pyrrolidinylmethyl or morpholinomethyl groups () showed broad-spectrum activity, suggesting that the 2-fluorobenzylthio group in the target compound could confer selectivity against bacterial or fungal targets .
Physicochemical Properties
- Solubility : The 4-ethylbenzyl group in the target compound likely reduces aqueous solubility compared to analogues with polar groups (e.g., piperazinyl in ) but improves lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
